Cas no 1807262-45-8 (Ethyl 2-bromo-4-methylpyridine-3-acetate)

Ethyl 2-bromo-4-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-4-methylpyridine-3-acetate
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- インチ: 1S/C10H12BrNO2/c1-3-14-9(13)6-8-7(2)4-5-12-10(8)11/h4-5H,3,6H2,1-2H3
- InChIKey: PYFLXJLNSXOHED-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C)C=CN=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 2-bromo-4-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012024-1g |
Ethyl 2-bromo-4-methylpyridine-3-acetate |
1807262-45-8 | 95% | 1g |
$2,808.15 | 2022-03-31 | |
Alichem | A029012024-250mg |
Ethyl 2-bromo-4-methylpyridine-3-acetate |
1807262-45-8 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 2-bromo-4-methylpyridine-3-acetate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
Ethyl 2-bromo-4-methylpyridine-3-acetateに関する追加情報
Ethyl 2-bromo-4-methylpyridine-3-acetate (CAS No. 1807262-45-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-4-methylpyridine-3-acetate (CAS No. 1807262-45-8) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical industry. This pyridine derivative, characterized by its brominated and acetylated functional groups, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various bioactive molecules. The structural features of this compound make it a valuable building block for medicinal chemists, enabling the construction of complex scaffolds with potential therapeutic applications.
The molecular structure of Ethyl 2-bromo-4-methylpyridine-3-acetate consists of a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and an acetyl group at the 3-position. This specific arrangement of substituents imparts unique reactivity, making it suitable for diverse synthetic transformations. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, central nervous system (CNS) disorders have been a major area of interest. Pyridine derivatives have shown promise in this context due to their ability to interact with multiple biological targets. For instance, studies have demonstrated that certain pyridine-based compounds exhibit inhibitory activity against enzymes involved in neurotransmitter metabolism. The synthesis of such compounds often relies on intermediates like Ethyl 2-bromo-4-methylpyridine-3-acetate, which can be further modified to produce more complex molecules with enhanced pharmacological properties.
Another notable application of Ethyl 2-bromo-4-methylpyridine-3-acetate is in the development of agrochemicals. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides and fungicides due to their favorable biological activity and environmental stability. The brominated and acetylated moieties in this compound contribute to its efficacy by enhancing binding affinity to target enzymes or receptors in pests and pathogens. Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes, and Ethyl 2-bromo-4-methylpyridine-3-acetate has been explored as a precursor in catalytic processes that minimize waste and energy consumption.
The pharmaceutical industry continually seeks innovative methodologies for drug discovery and development. Computational chemistry and high-throughput screening have become indispensable tools in this pursuit. The structural features of Ethyl 2-bromo-4-methylpyridine-3-acetate make it an attractive candidate for virtual screening campaigns aimed at identifying novel lead compounds. By leveraging molecular modeling techniques, researchers can predict the binding interactions of this intermediate with potential drug targets, thereby accelerating the drug discovery process.
In conclusion, Ethyl 2-bromo-4-methylpyridine-3-acetate (CAS No. 1807262-45-8) represents a cornerstone compound in modern synthetic chemistry. Its unique structural attributes and reactivity profile make it indispensable for the synthesis of bioactive molecules across multiple domains, including pharmaceuticals and agrochemicals. As research continues to evolve, the demand for high-quality intermediates like this one is expected to grow, driving further innovation and discovery in the chemical sciences.
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